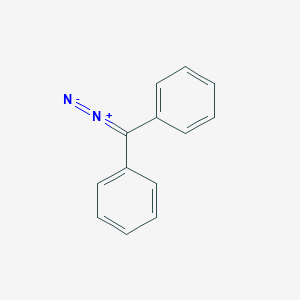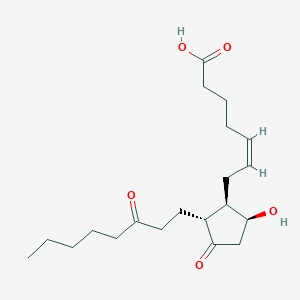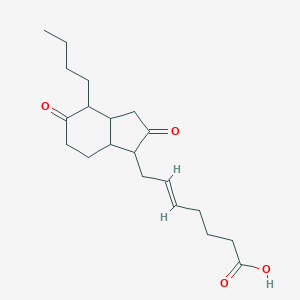
Acide 5-hepténoïque, 7-(4-butyloctahydro-2,5-dioxo-1H-indén-1-yl)-
Vue d'ensemble
Description
La Bicyclo Prostaglandine E2 est un produit de transformation stable, catalysé par une base, de la 13,14-dihydro-15-céto Prostaglandine E2. Ce composé est un métabolite de la Prostaglandine E2 retrouvé dans le plasma humain à un niveau médian de 20-25 picogrammes par millilitre . En raison de l'instabilité inhérente de la 13,14-dihydro-15-céto Prostaglandine E2, il est conseillé de la quantifier sous forme de Bicyclo Prostaglandine E2 pour estimer la biosynthèse ou le métabolisme de la Prostaglandine E2 in vivo .
Applications De Recherche Scientifique
Bicyclo Prostaglandin E2 is used in scientific research to estimate Prostaglandin E2 biosynthesis or metabolism in vivo due to its stability compared to its precursor . It is also used in the study of Prostaglandin E2 formation and metabolism in human plasma . Additionally, Bicyclo Prostaglandin E2 is utilized in research related to lipid biochemistry and the cyclooxygenase pathway .
Mécanisme D'action
Biochemical Pathways
Bicyclo Prostaglandin E2 is involved in the PGE2 biosynthesis pathway . It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2 . This metabolite of PGE2 is found in human plasma at a median level of 20-25 pg/ml . Due to the inherent instability of 13,14-dihydro-15-keto PGE2, it is advisable to quantify it as Bicyclo PGE2 to estimate PGE2 biosynthesis or metabolism in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicyclo Prostaglandin E2. For instance, the pH of the environment can affect its stability . High pH treatment can be used to convert the major prostaglandin E2 metabolite, 13,14-dihydro-15-keto-prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 . This creates a single pool of stable bicyclic compound which can be assayed as a measure of prostaglandin E2 formation .
Analyse Biochimique
Cellular Effects
The effects of 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- on various types of cells and cellular processes are profound. For instance, PGE2, which this compound is involved in, is an endogenous inhibitor of glucose-stimulated insulin secretion (GSIS) and plays an important role in pancreatic β-cell dysfunction in type 2 diabetes mellitus (T2DM) .
Molecular Mechanism
The molecular mechanism of action of 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- is complex and involves several interactions at the molecular level. For instance, PGE2 inhibits GSIS in pancreatic β-cells through the EP2/4-Kv2.2 signaling pathway .
Metabolic Pathways
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- is involved in the metabolic pathways of prostaglandin E2. It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2 .
Méthodes De Préparation
La Bicyclo Prostaglandine E2 peut être synthétisée par le traitement des échantillons de plasma à un pH élevé (10-11), ce qui convertit le principal métabolite de la Prostaglandine E2, la 13,14-dihydro-15-céto Prostaglandine E2, et les dérivés déshydratés formés chimiquement en 11-désoxy-13,14-dihydro-15-céto-11 β, 16ε-cycloprosta-glandine E2 . Ce processus supprime également les métabolites de la Prostaglandine E2 liés de manière covalente à l'albumine et crée un seul pool de composé bicyclique stable .
Analyse Des Réactions Chimiques
La Bicyclo Prostaglandine E2 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé est un produit de transformation stable, catalysé par une base, de la 13,14-dihydro-15-céto Prostaglandine E2 . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le traitement à pH élevé (10-11) et les conditions catalysées par une base . Les principaux produits formés à partir de ces réactions sont des composés bicycliques stables qui peuvent être dosés comme mesure de la formation de la Prostaglandine E2 .
Applications de la recherche scientifique
La Bicyclo Prostaglandine E2 est utilisée en recherche scientifique pour estimer la biosynthèse ou le métabolisme de la Prostaglandine E2 in vivo en raison de sa stabilité par rapport à son précurseur . Elle est également utilisée dans l'étude de la formation et du métabolisme de la Prostaglandine E2 dans le plasma humain . De plus, la Bicyclo Prostaglandine E2 est utilisée dans la recherche liée à la biochimie lipidique et à la voie de la cyclooxygénase .
Mécanisme d'action
Le mécanisme d'action de la Bicyclo Prostaglandine E2 implique son rôle de métabolite stable de la Prostaglandine E2. Elle est formée par la transformation catalysée par une base de la 13,14-dihydro-15-céto Prostaglandine E2 . Ce composé peut être utilisé pour estimer la biosynthèse ou le métabolisme de la Prostaglandine E2 in vivo, fournissant des informations sur les cibles moléculaires et les voies impliquées dans la formation de la Prostaglandine E2 .
Comparaison Avec Des Composés Similaires
La Bicyclo Prostaglandine E2 est unique en raison de sa stabilité par rapport aux autres métabolites de la Prostaglandine E2, tels que la 13,14-dihydro-15-céto Prostaglandine E2 . Les composés similaires comprennent la Prostaglandine E2, la 13,14-dihydro-15-céto Prostaglandine E2 et d'autres métabolites de la Prostaglandine E2 . La stabilité de la Bicyclo Prostaglandine E2 en fait un composé précieux pour estimer la biosynthèse ou le métabolisme de la Prostaglandine E2 in vivo .
Propriétés
IUPAC Name |
(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348013 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74158-09-1 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


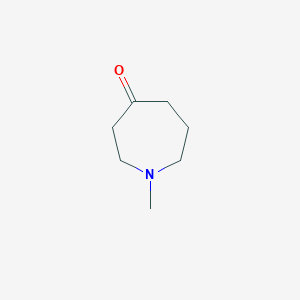
![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)
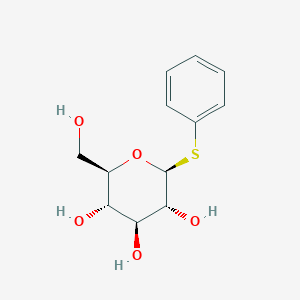



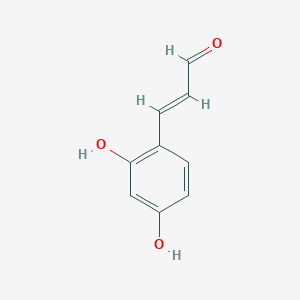
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)

![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
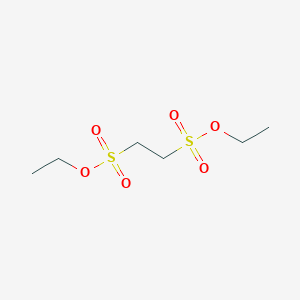
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
